Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its IUPAC name reflects its complex structure, which includes a tert-butyl group, a piperidine ring, and a trifluoro-1-hydroxyethyl substituent. The compound is classified under carboxylates, specifically as a piperidine derivative.
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is classified as an organic compound due to its carbon-based structure. It belongs to the category of fluorinated compounds, which are known for their unique properties and applications in pharmaceuticals and agrochemicals.
The synthesis of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate typically involves several steps:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary by laboratory.
The molecular structure of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate features:
The compound's three-dimensional conformation can significantly influence its biological activity.
The molecular weight of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is approximately 283.29 g/mol. The structural representation can be illustrated using SMILES notation: CC(C)(C)OC(=O)N1CCC(C(O)C(F)(F)F)CC1 .
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate can participate in various chemical reactions:
Technical details regarding reaction mechanisms and conditions are essential for understanding reactivity patterns.
The mechanism of action for tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate primarily relates to its interactions with biological targets:
Data on specific biological interactions would require empirical studies to elucidate detailed mechanisms.
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate exhibits several notable physical properties:
The chemical properties include:
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate finds applications in various scientific fields:
Research continues into expanding its applicability based on its chemical behavior and interactions within biological systems .
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0